(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature .Scientific Research Applications
Synthesis and Chemical Reactions
The compound is related to a family of organic molecules that have been synthesized and studied for their unique chemical properties. For instance, research on 3-oxo-2,3-dihydrobenzofuran and its reactions with alkyl 2-cyano-3-alkoxypropenoate resulted in the synthesis of pyran derivatives, showcasing the compound's utility in forming complex molecular structures (J. Mérour & F. Cossais, 1991). Another study highlighted the synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-ethyl-benzo[b]furans via microwave-assisted tandem intramolecular Witting and Claisen rearrangement reactions, indicating the potential for synthesizing fluorine-substituted analogs of the compound for various applications (V. Rao et al., 2005).
Biological Activities
Research into related compounds has also delved into their potential biological activities. For example, thiazolone derivatives, structurally similar to the compound , have shown anticancer and antimicrobial activities, indicating a potential area of application for the compound (D. Pansare et al., 2019). Furthermore, studies on the synthesis and characterization of compounds based on gallate, which share some structural similarities, have been evaluated for their growth inhibition effects on human hepatoma cells (HepG2), suggesting potential anticancer properties (Zhu-Ping Xiao et al., 2007).
Material Science and Engineering
In material science, research on chiral benzoates and fluorobenzoates, including the study of mesomorphic properties and phase transitions, indicates the relevance of structurally similar compounds in the development of materials with specific physical properties (K. Milewska et al., 2015). These studies suggest potential applications in designing liquid crystal materials.
Environmental and Microbial Studies
Compounds within the same family have been studied in the context of microbial metabolism, such as the degradation of fluorene and its analogs by bacteria, highlighting the environmental relevance of these compounds in bioremediation processes (D. Bressler & P. Fedorak, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVWQRMRXOICIY-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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